Lysozymum

Catalog No.
S1793646
CAS No.
12650-88-3
M.F
C125H196N40O36S2
M. Wt
2899.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lysozymum

CAS Number

12650-88-3

Product Name

Lysozymum

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C125H196N40O36S2

Molecular Weight

2899.3 g/mol

InChI

InChI=1S/C125H196N40O36S2/c1-61(2)43-80(105(183)141-57-97(174)151-89(122(200)201)51-93(128)170)157-119(197)90(58-166)164-115(193)84(47-69-27-31-72(167)32-28-69)150-96(173)55-140-104(182)74(24-18-39-137-123(130)131)153-116(194)85(48-70-29-33-73(168)34-30-70)159-117(195)87(50-92(127)169)161-118(196)88(52-99(177)178)162-114(192)81(44-62(3)4)149-95(172)56-143-107(185)86(49-71-53-136-60-144-71)160-110(188)77(26-20-41-139-125(134)135)155-109(187)76(23-16-17-38-126)154-112(190)79(37-42-203-12)152-103(181)67(11)146-101(179)65(9)145-102(180)66(10)147-113(191)82(45-63(5)6)158-111(189)78(35-36-98(175)176)156-120(198)91(59-202)165-108(186)75(25-19-40-138-124(132)133)148-94(171)54-142-106(184)83(46-68-21-14-13-15-22-68)163-121(199)100(129)64(7)8/h13-15,21-22,27-34,53,60-67,74-91,100,166-168,202H,16-20,23-26,35-52,54-59,126,129H2,1-12H3,(H2,127,169)(H2,128,170)(H,136,144)(H,140,182)(H,141,183)(H,142,184)(H,143,185)(H,145,180)(H,146,179)(H,147,191)(H,148,171)(H,149,172)(H,150,173)(H,151,174)(H,152,181)(H,153,194)(H,154,190)(H,155,187)(H,156,198)(H,157,197)(H,158,189)(H,159,195)(H,160,188)(H,161,196)(H,162,192)(H,163,199)(H,164,193)(H,165,186)(H,175,176)(H,177,178)(H,200,201)(H4,130,131,137)(H4,132,133,138)(H4,134,135,139)/t65-,66-,67-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-/m0/s1

InChI Key

JFXJPYIEDZSWNF-JWBGUOTLSA-N

SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)C)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](C(C)C)N

Description

A basic enzyme that is present in saliva, tears, egg white, and many animal fluids. It functions as an antibacterial agent. The enzyme catalyzes the hydrolysis of 1,4-beta-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in peptidoglycan and between N-acetyl-D-glucosamine residues in chitodextrin. EC 3.2.1.17.

Lysozyme is a hydrolytic enzyme that plays a crucial role in the innate immune system of various organisms, including humans. It is primarily known for its ability to cleave the β-(1,4)-glycosidic bonds in peptidoglycan, a key structural component of bacterial cell walls, leading to bacterial lysis. This enzyme is found in various biological fluids, including tears, saliva, and egg whites, where it serves as a natural antibacterial agent. Structurally, lysozyme is a compact globular protein composed of 129 amino acids, characterized by a prominent cleft that serves as the active site for substrate binding .

  • Data on the specific toxicity or hazards of this peptide is unavailable.
  • Generally, synthetic peptides can have varying degrees of toxicity depending on their sequence and ability to interact with biological systems.
  • Standard laboratory safety practices for handling peptides should be followed, including wearing gloves, eye protection, and working in a fume hood.
  • Antimicrobial Peptides Research

    The sequence contains several D-amino acids (denoted by DL-), which are mirror images of the naturally occurring L-amino acids. D-amino acids can confer resistance to proteases, enzymes that break down proteins. This property makes the peptide a potential candidate for research on antimicrobial peptides []. These peptides can kill bacteria and other microbes and could be explored for development of new antibiotics.

  • Protein-Protein Interaction Studies

    The peptide sequence might possess specific functionalities that enable it to interact with other proteins. Researchers could utilize this property to study protein-protein interactions, which are crucial for various cellular processes []. By investigating how this peptide interacts with other proteins, scientists could gain insights into protein function and potentially develop new drugs that target specific protein-protein interactions.

  • Self-Assembly and Nanomaterials

    Peptides with specific sequences can self-assemble into well-defined structures. The presence of both D and L-amino acids in this sequence could influence its self-assembly properties []. Research could explore if this peptide can self-assemble into nanomaterials with unique properties. These nanomaterials could have potential applications in drug delivery, biosensors, and tissue engineering.

The primary chemical reaction catalyzed by lysozyme involves the hydrolysis of glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine in peptidoglycan. The mechanism of action includes:

  • Substrate Binding: The substrate binds to the active site of lysozyme through hydrogen bonding and hydrophobic interactions.
  • Glycosidic Bond Cleavage: The enzyme induces strain on the glycosidic bond, facilitating its cleavage. This process involves:
    • Proton donation from glutamic acid (Glu35) acting as a general acid.
    • Nucleophilic attack by aspartic acid (Asp52), leading to the formation of a glycosyl-enzyme intermediate.
  • Product Formation: Water then attacks the intermediate, resulting in the release of hydrolysis products and regeneration of the enzyme .

Lysozyme exhibits significant antibacterial activity, particularly against Gram-positive bacteria due to their thick peptidoglycan layer. Its mechanism involves:

  • Cell Wall Disruption: By hydrolyzing peptidoglycan, lysozyme compromises the structural integrity of bacterial cell walls, leading to osmotic shock and cell lysis.
  • Antiviral Properties: Some studies suggest that lysozyme may also exhibit antiviral activity by degrading viral components or inhibiting viral replication .

Lysozyme can be synthesized through various methods:

  • Natural Extraction: It can be isolated from biological sources such as hen egg whites or human secretions.
  • Recombinant DNA Technology: Genetic engineering techniques are employed to produce lysozyme in host organisms like bacteria or yeast, allowing for large-scale production.
  • Chemical Synthesis: Although less common due to complexity, chemical synthesis methods can also be utilized to create lysozyme or its derivatives .

Lysozyme has diverse applications across several fields:

  • Food Industry: Used as a natural preservative due to its antibacterial properties, extending shelf life and preventing spoilage.
  • Pharmaceuticals: Incorporated into formulations for eye drops and other medications to prevent bacterial infections.
  • Biotechnology: Utilized in laboratory settings for lysing bacterial cells to extract intracellular components .

Research on lysozyme interactions reveals its potential for modifications to enhance antimicrobial efficacy:

  • Chemical Modifications: Alterations such as acetylation or phosphorylation can improve stability and activity against resistant bacterial strains.
  • Complex Formation: Studies indicate that lysozyme can form complexes with other biomolecules (e.g., chitosan) to enhance its antibacterial effects .

Several compounds share structural or functional similarities with lysozyme:

CompoundSimilarityUnique Features
ChitinaseHydrolyzes glycosidic bonds in chitinMore effective against chitin than lysozyme
PeptidoglycanaseTargets peptidoglycanSpecific for certain bacterial strains
MuramidaseSimilar enzymatic functionOften derived from different sources
EndolysinTargets bacterial cell wallsDerived from bacteriophages

Lysozyme stands out due to its broad-spectrum activity against Gram-positive bacteria and its presence in various biological fluids, making it a vital component of innate immunity .

Physical Description

White, odourless powder having a slightly sweet taste

XLogP3

-12.1

Hydrogen Bond Acceptor Count

44

Hydrogen Bond Donor Count

46

Exact Mass

2898.4210899 g/mol

Monoisotopic Mass

2897.4177351 g/mol

Heavy Atom Count

203

Use Classification

Food additives
Food Additives -> PRESERVATIVE; -> JECFA Functional Classes

Dates

Modify: 2023-11-23

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